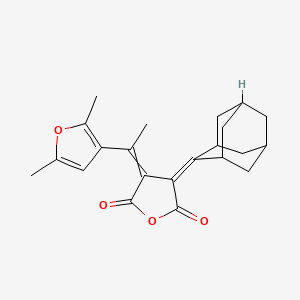
(E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C22H24O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione represents an intriguing area of research due to its potential biological activities. This article explores its biological activity based on existing literature, highlighting relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an adamantane moiety, a furan derivative, and a dihydrofuran-2,5-dione framework. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological investigation.
Anticancer Activity
Research indicates that derivatives of adamantane exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models. A study focusing on adamantane derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Adamantane derivatives have also been reported to possess antimicrobial activity. The incorporation of specific functional groups can enhance their effectiveness against a range of pathogens. Studies have shown that similar compounds exhibit inhibitory effects on bacterial growth, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related adamantane derivative in vitro and in vivo. The results indicated that the compound significantly reduced tumor size in mouse models when administered at specific dosages. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various adamantane derivatives against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Tables
Mechanistic Insights
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as enzymes and receptors involved in cancer progression and microbial resistance. Molecular docking studies suggest that the compound may bind effectively to key proteins involved in these pathways .
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells while selectively targeting cancerous cells . Further toxicological assessments are necessary to establish safety for clinical applications.
属性
IUPAC Name |
3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNPWVABCFZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













